

Technical Guide: Spectroscopic Analysis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid

Cat. No.: B581226

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Introduction

2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid ($C_{10}H_{16}BNO_4S$, Molar Mass: 257.11 g/mol) is a substituted arylboronic acid. Compounds of this class are of significant interest in medicinal chemistry and organic synthesis, frequently serving as key building blocks in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. The presence of the sulfonamide group can influence the molecule's solubility, binding characteristics, and overall biological activity. A thorough spectroscopic characterization is essential for confirming the identity, purity, and structure of this compound.

This technical guide provides an overview of the expected spectroscopic data (NMR, IR, MS) for **2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid** and outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for **2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid**, the following tables summarize the predicted spectroscopic data based on the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ^1H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.0 - 8.2	Singlet	2H	B(OH) ₂
~ 7.8 - 7.9	Multiplet	2H	Aromatic CH
~ 7.4 - 7.5	Multiplet	1H	Aromatic CH
~ 7.2 - 7.3	Triplet	1H	NH
~ 2.8 - 2.9	Quartet	2H	N-CH ₂
~ 2.5	Singlet	3H	Ar-CH ₃
~ 1.4 - 1.5	Sextet	2H	CH ₂ -CH ₃
~ 0.8 - 0.9	Triplet	3H	CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~ 140 - 145	Aromatic C-S
~ 135 - 140	Aromatic C-CH ₃
~ 130 - 135	Aromatic CH
~ 125 - 130	Aromatic CH
~ 120 - 125	Aromatic C-B (broad)
~ 45 - 50	N-CH ₂
~ 20 - 25	Ar-CH ₃
~ 20 - 25	CH ₂ -CH ₃
~ 10 - 15	CH ₂ -CH ₃

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	O-H Stretch (B(OH) ₂)
3300 - 3200	Medium	N-H Stretch (Sulfonamide)
3100 - 3000	Medium	Aromatic C-H Stretch
2960 - 2850	Medium	Aliphatic C-H Stretch
1600 - 1585	Medium	Aromatic C=C Stretch
1500 - 1400	Medium	Aromatic C=C Stretch
1350 - 1310	Strong	S=O Asymmetric Stretch (Sulfonamide)
1170 - 1150	Strong	S=O Symmetric Stretch (Sulfonamide)
1400 - 1300	Strong	B-O Stretch
~ 1200	Medium	C-N Stretch
~ 1000	Medium	B-C Stretch

Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

Ion Mode	m/z	Assignment
Positive	258.09	[M+H] ⁺
Positive	280.07	[M+Na] ⁺
Positive	296.05	[M+K] ⁺
Negative	256.08	[M-H] ⁻

Experimental Protocols

The following sections detail generalized procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ^1H and ^{13}C NMR

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid** for ^1H NMR, or 20-50 mg for ^{13}C NMR.
 - Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.[1]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
 - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1]
 - If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire a standard ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be necessary due to the low natural abundance of ^{13}C .
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum and perform baseline correction.
- Calibrate the chemical shift axis using the solvent residual peak or the TMS signal (0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.



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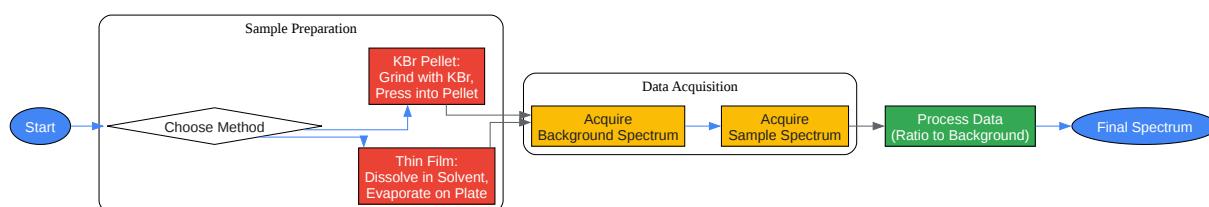
Caption: Workflow for NMR Spectroscopy.

Infrared (IR) Spectroscopy

Protocol for Solid Sample Analysis (Thin Film or KBr Pellet)

- Sample Preparation (Thin Film Method):
 - Place a small amount of the solid sample (a few milligrams) in a small vial.
 - Add a few drops of a volatile solvent in which the compound is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[2]
 - Place a single drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[2]
 - Allow the solvent to evaporate completely, leaving a thin, solid film of the sample on the plate.[2]
- Sample Preparation (KBr Pellet Method):

- Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3]
- The mixture should be a fine, homogeneous powder.
- Place the powder into a pellet press and apply high pressure to form a transparent or translucent pellet.[3]
- Data Acquisition:
 - Place the salt plate or KBr pellet into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment (or a blank KBr pellet).
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.



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Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Protocol for Electrospray Ionization (ESI-MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically 1-10 $\mu\text{g/mL}$) in a suitable solvent system.
 - The solvent should be compatible with ESI, such as a mixture of acetonitrile and water or methanol and water.^[4]
 - A small amount of an acid (e.g., 0.1% formic acid) is often added for positive ion mode to facilitate protonation, or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.
^[4]
- Instrument Setup and Data Acquisition:
 - Infuse the sample solution into the ESI source via a syringe pump at a low flow rate (e.g., 5-20 $\mu\text{L/min}$).
 - Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas temperature and flow rate.^[5]
 - Set the mass analyzer to scan a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).
 - Acquire data in both positive and negative ion modes to observe protonated ($[\text{M}+\text{H}]^+$), sodiated ($[\text{M}+\text{Na}]^+$), and deprotonated ($[\text{M}-\text{H}]^-$) species.
- Data Analysis:
 - Examine the resulting mass spectrum to identify the molecular ion peaks.
 - Confirm the molecular weight of the compound from the m/z values of the observed ions.
 - Analyze the isotopic pattern, particularly for the presence of boron (^{10}B and ^{11}B), to further confirm the elemental composition.^[6]



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Caption: Workflow for Mass Spectrometry.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on the chemical structure and typical values for its functional groups. Actual experimental data may vary depending on the specific experimental conditions, such as the solvent used, sample concentration, and instrument calibration. This guide is intended for informational purposes for research professionals.

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- To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-Methyl-4-(N-propylsulfamoyl)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b581226#spectroscopic-data-for-2-methyl-4-n-propylsulfamoyl-phenylboronic-acid-nmr-ir-ms>]

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